ethyl (2Z)-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Preparation Methods
The synthesis of ethyl (2Z)-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves multiple steps. One common synthetic route includes the condensation of appropriate indole derivatives with thiazolopyrimidine precursors under specific reaction conditions . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl (2Z)-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .
Comparison with Similar Compounds
Ethyl (2Z)-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:
- Ethyl (2Z)-7-methyl-5-(3-nitrophenyl)-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate .
- Ethyl (2Z)-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate .
These compounds share similar core structures but differ in their substituents, which can lead to variations in their chemical and biological properties.
Biological Activity
Ethyl (2Z)-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
The compound has a molecular formula of C27H24ClN3O4S and a molecular weight of 522.02 g/mol. It features a thiazolo-pyrimidine core structure, which is significant for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C27H24ClN3O4S |
Molecular Weight | 522.02 g/mol |
Boiling Point | 594.0 ± 60.0 °C |
Density | 1.41 ± 0.1 g/cm³ |
pKa | -2.18 ± 0.20 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular processes, particularly in cancer biology. Research indicates that compounds with similar thiazolo-pyrimidine structures can inhibit key enzymes and proteins involved in tumor growth and metastasis.
Inhibition of HSET
One notable mechanism involves the inhibition of HSET (KIFC1), a kinesin motor protein crucial for the proper segregation of chromosomes during cell division. By disrupting the function of HSET, the compound can induce multipolar spindle formation in cancer cells, leading to cell death through aberrant mitosis .
Anticancer Properties
Studies have shown that ethyl (2Z)-7-methyl-3-oxo compound exhibits significant cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis and inhibit proliferation has been documented in vitro.
Case Study:
In a study involving human cancer cell lines, treatment with this compound resulted in:
- Cell Viability Reduction: A significant decrease in cell viability was observed at micromolar concentrations.
- Apoptotic Induction: Flow cytometry analysis indicated increased apoptosis rates compared to control groups.
Antimicrobial Activity
Emerging data suggest that this compound may possess antimicrobial properties as well. Preliminary assays indicate activity against certain bacterial strains, although further research is required to elucidate the specific mechanisms and efficacy.
Research Findings
Recent investigations have focused on the structure-activity relationship (SAR) of thiazolo-pyrimidine derivatives. Modifications to the thiazole and pyrimidine rings have been shown to enhance biological potency:
Modification Type | Effect on Activity |
---|---|
Methyl Group Addition | Increased potency |
Ethyl Ester Removal | Significant potency loss |
Thiazole Substitution | Variable effects based on structure |
Properties
Molecular Formula |
C27H25N3O4S |
---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
ethyl (2Z)-7-methyl-3-oxo-2-(2-oxo-1-propylindol-3-ylidene)-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C27H25N3O4S/c1-4-15-29-19-14-10-9-13-18(19)21(24(29)31)23-25(32)30-22(17-11-7-6-8-12-17)20(26(33)34-5-2)16(3)28-27(30)35-23/h6-14,22H,4-5,15H2,1-3H3/b23-21- |
InChI Key |
JXKDKSNGPFTMME-LNVKXUELSA-N |
Isomeric SMILES |
CCCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(C(=C(N=C4S3)C)C(=O)OCC)C5=CC=CC=C5)/C1=O |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=C3C(=O)N4C(C(=C(N=C4S3)C)C(=O)OCC)C5=CC=CC=C5)C1=O |
Origin of Product |
United States |
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